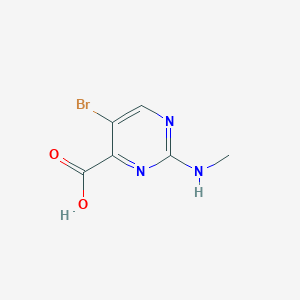

5-Bromo-2-(methylamino)pyrimidine-4-carboxylic acid

Beschreibung

Historical Context and Development

The development of this compound emerged from the rich historical foundation of pyrimidine chemistry, which traces its origins to the late eighteenth century. The systematic study of pyrimidine compounds began in 1776 when Carl Wilhelm Scheele isolated uric acid, marking the first encounter with pyrimidine-containing structures in scientific literature. This initial discovery laid the groundwork for subsequent investigations into pyrimidine chemistry that would span more than two centuries.

The progression toward understanding substituted pyrimidine derivatives gained momentum in 1818 when Brugnatelli isolated alloxan, the first pyrimidine derivative to be obtained in pure form. This breakthrough demonstrated the potential for chemical manipulation of the pyrimidine core structure and established the foundation for future synthetic endeavors. The systematic study of pyrimidines truly commenced with the pioneering work of Pinner in 1884, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines and introduced the term "pyrimidine" by combining "pyridine" and "amidine".

The parent pyrimidine compound was first synthesized by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This synthetic achievement established the methodological framework for creating complex substituted pyrimidine derivatives like this compound. The development of modern pyrimidine carboxylic acid synthetic pathways has been significantly advanced through processes utilizing readily available starting materials such as malonic acid dinitrile and dimethylformamide chloride.

Significance in Heterocyclic Chemistry Research

Heterocyclic chemistry comprises at least half of all organic chemistry research worldwide, with heterocyclic structures forming the basis of many pharmaceutical, agrochemical, and veterinary products. The significance of this compound within this field stems from its representation of sophisticated molecular design principles that characterize modern heterocyclic chemistry research. More than half of all known organic compounds are heterocycles, and this compound exemplifies the complexity achievable through strategic substitution patterns on the pyrimidine core.

The compound demonstrates the versatility of pyrimidine-based scaffolds in pharmaceutical development, particularly in the synthesis of antiviral and anticancer agents. Research indicates that pyrimidine-4-carboxylic acid derivatives serve as key building blocks in pharmaceutical synthesis, enhancing therapeutic options for patients through their incorporation into drug development programs. The specific substitution pattern present in this compound provides multiple functional handles for further synthetic manipulation, making it an invaluable intermediate in medicinal chemistry applications.

The presence of both halogen and amino acid functionalities in this compound highlights its potential for biochemical research applications, particularly in studies related to nucleic acids and enzyme activity. Researchers employ pyrimidine-4-carboxylic acid derivatives in investigations that contribute to advancements in genetics and molecular biology, demonstrating the fundamental importance of such compounds in contemporary biological research. The compound's molecular architecture allows for potential interactions in biochemical pathways due to its structural features that can influence binding affinity and selectivity for biological targets.

Overview of Substituted Pyrimidine Derivatives

Substituted pyrimidine derivatives represent one of the most extensively studied classes of heterocyclic compounds, with applications spanning from natural product isolation to synthetic drug development. The pyrimidine ring system demonstrates wide occurrence in nature as substituted and ring-fused compounds, including the nucleotides cytosine, thymine, and uracil, as well as thiamine (vitamin B1) and alloxan. This natural abundance has driven extensive research into synthetic methodologies for creating novel substituted pyrimidine derivatives with enhanced biological and chemical properties.

Contemporary research on pyrimidine derivatives has revealed their diverse array of biological and pharmacological activities, including anticonvulsant, antibacterial, antifungal, antimicrobial, anticancer, anti-inflammatory, analgesic, anti-diabetic, anti-human immunodeficiency virus, anthelmintic, central nervous system depressant, and cardiac agent properties. The structure-activity relationships observed in these compounds provide valuable guidance for the design of new therapeutic agents and demonstrate the importance of systematic substitution pattern analysis in medicinal chemistry research.

| Pyrimidine Derivative Class | Biological Activity | Key Structural Features |

|---|---|---|

| Antimicrobial Derivatives | Antibacterial, Antifungal | Methyl, amine, sulfur substitutions |

| Anti-inflammatory Compounds | Cyclooxygenase inhibition | Thiazolo-pyrimidine, thieno-pyrimidine scaffolds |

| Anticancer Agents | Protein kinase inhibition | Fused pyrimidine systems |

| Antiviral Compounds | Nucleoside analog activity | Halogenated pyrimidine cores |

Recent synthetic approaches to substituted pyrimidine derivatives have employed innovative methodologies such as one-step reactions using 2-bromomalonaldehyde and amidine compounds as starting materials. These synthetic strategies have simplified preparation processes and reduced synthesis costs while providing access to structurally diverse pyrimidine derivatives with enhanced pharmaceutical potential.

Position in Organohalogen Chemistry

This compound occupies a significant position within organohalogen chemistry as a representative example of halogenated heterocyclic compounds. Organohalogen compounds constitute a class of organic compounds containing at least one halogen atom (fluorine, chlorine, bromine, or iodine) bonded to carbon, and they are subdivided into alkyl, vinylic, aryl, and acyl halides based on the carbon environment surrounding the halogen. In this compound, the bromine atom is incorporated into an aromatic heterocyclic system, classifying it as an aryl halide with unique reactivity characteristics.

The presence of bromine at the 5-position of the pyrimidine ring creates opportunities for diverse chemical transformations through nucleophilic aromatic substitution reactions and transition metal-catalyzed cross-coupling processes. The carbon-bromine bond strength and reactivity in aromatic systems like pyrimidines are significantly different from those in alkyl halides, providing distinct synthetic advantages for medicinal chemistry applications. The halogen substituent functions as a functional group that enables transformations ranking among the most important in organic chemistry.

| Chemical Property | Value | Measurement Conditions |

|---|---|---|

| Molecular Formula | C₆H₆BrN₃O₂ | - |

| Molecular Weight | 232.03500 g/mol | - |

| Density | 1.87 g/cm³ | Standard conditions |

| Boiling Point | 422°C | 760 mmHg |

| Flash Point | 209°C | Standard conditions |

| Exact Mass | 230.96400 | Mass spectrometry |

More than 2,000 organohalogen compounds have been identified as naturally occurring materials and are produced by various plants, fungi, bacteria, and marine organisms. The incorporation of halogen functionality into heterocyclic systems like pyrimidines represents a synthetic strategy that combines the beneficial properties of both organohalogen chemistry and heterocyclic chemistry. Industrial applications of organohalogen compounds include their use as solvents, pesticides, and intermediates in the preparation of dyes, drugs, and synthetic polymers.

The strategic positioning of the bromine atom in this compound enables its function as a chemical intermediate for further synthetic elaboration. The compound serves as a building block for the construction of more complex molecular architectures through established organohalogen transformation protocols. Research applications include its use in material science for the development of polymers and coatings with enhanced properties such as durability and resistance to environmental factors.

Eigenschaften

IUPAC Name |

5-bromo-2-(methylamino)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c1-8-6-9-2-3(7)4(10-6)5(11)12/h2H,1H3,(H,11,12)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUFIBNHFBBGFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C(=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656515 | |

| Record name | 5-Bromo-2-(methylamino)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937647-22-8 | |

| Record name | 5-Bromo-2-(methylamino)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Multi-step Synthesis via Pyrimidine Core Construction

One of the most established methods involves the initial formation of the pyrimidine ring, followed by selective bromination and subsequent functionalization:

Step 1: Synthesis of Pyrimidine Core

- The pyrimidine ring is synthesized via condensation reactions involving amidines and β-dicarbonyl compounds. For example, mucobromic acid can react with amidines under basic conditions to form the pyrimidine ring.

- In practice, mucobromic acid reacts with acetamidine hydrochloride in ethanol with sodium ethoxide as a base, at elevated temperatures (~50°C), leading to the formation of 5-bromo-2-methylpyrimidine-4-carboxylic acid as an intermediate.

Step 2: Bromination and Functionalization

- Bromination is typically achieved using electrophilic brominating agents such as N-bromosuccinimide (NBS) or molecular bromine, targeting the 5-position of the pyrimidine ring.

- The methylamino group at the 2-position is introduced via nucleophilic substitution or amidine derivatives, often through reaction with methylamine or methylamino derivatives under controlled conditions.

Step 3: Conversion to the Methylamino Derivative

- The methylamino group is introduced by nucleophilic substitution of the 2-position halogen with methylamine, often under reflux in polar solvents such as ethanol or dimethylformamide (DMF).

One-Pot Synthesis via Condensation of 2,4-Diaminopyrimidine Derivatives

An alternative approach involves the condensation of 2,4-diaminopyrimidine derivatives with appropriate carboxylic acid precursors:

- Method Overview:

- Starting from 2,4-diaminopyrimidine, selective bromination at the 5-position is performed.

- The amino group at the 2-position is methylated using methylating agents such as methyl iodide or dimethyl sulfate.

- Carboxylation at the 4-position is achieved through oxidation or carboxylation reactions, often using carbon dioxide under pressure or via oxidative methods.

Preparation via Halogenation and Subsequent Amination

Based on the literature, a practical route involves halogenation followed by nucleophilic substitution:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Bromination (e.g., NBS, in acetic acid) | Selective bromination at the 5-position of pyrimidine ring |

| 2 | Nucleophilic substitution with methylamine | Introduction of methylamino group at the 2-position |

| 3 | Carboxylation or oxidation | Formation of the carboxylic acid at the 4-position |

This route benefits from the availability of starting materials and the straightforward reaction conditions.

Research Findings and Data Tables

The synthesis reported in recent patents and research articles provides yield data, reaction conditions, and purification steps:

Summary of Key Research Findings

- The synthesis of 5-bromo-2-(methylamino)pyrimidine-4-carboxylic acid is most efficiently achieved via a condensation reaction of mucobromic acid with amidines under basic, heated conditions, followed by purification steps.

- Alternative methods utilizing radical chemistry or direct halogenation of pyrimidine derivatives are promising for scale-up.

- The choice of method depends on the desired yield, available starting materials, and safety considerations.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-(methylamino)pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as ethanol or dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a 2-(methylamino)pyrimidine-4-carboxylic acid derivative with the bromine replaced by the amine group.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-(methylamino)pyrimidine-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the central nervous system.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industrial Applications: The compound is employed in the development of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(methylamino)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Differences

Functional Group Impact on Properties

Carboxylic Acid vs. Ester: The carboxylic acid group (COOH) in the target compound enhances water solubility and hydrogen-bonding capacity compared to ester derivatives (e.g., methyl esters in CAS 50593-91-4) . Esters (e.g., Methyl 4-Amino-5-bromopyrimidine-2-carboxylate, CAS 1504062-62-7) are more lipophilic, favoring membrane permeability in drug design .

Amino Group Variations: The methylamino group (CH₃NH) provides moderate basicity, while dimethylamino ((CH₃)₂N) analogs (e.g., EN300-126716) exhibit stronger electron donation, altering reactivity in nucleophilic substitutions . Methylthio (CH₃S) substituents (e.g., 50593-92-5) introduce hydrophobicity and resistance to oxidation, making them suitable for stable intermediates .

Halogen Effects :

- Bromine at C5 increases molecular weight and polarizability compared to chlorine analogs (e.g., 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid), influencing π-stacking in crystal structures .

Biologische Aktivität

5-Bromo-2-(methylamino)pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring with a bromine atom at position 5, a methylamino group at position 2, and a carboxylic acid group at position 4. This unique structure contributes to its reactivity and biological properties.

| Property | Details |

|---|---|

| Molecular Formula | C6H6BrN3O2 |

| Molecular Weight | 232.03 g/mol |

| Functional Groups | Bromine, Methylamino, Carboxylic Acid |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially affecting metabolic pathways critical for cell survival and proliferation.

- Receptor Interaction : Its structure allows it to bind to specific receptors, modulating their activity and influencing cellular responses.

- Antimicrobial Activity : It exhibits effectiveness against both bacterial and fungal pathogens, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated cytotoxic effects on various cancer cell lines, including A549 (human lung adenocarcinoma) cells. A study reported that at a concentration of 100 µM, the compound significantly reduced cell viability compared to untreated controls.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 66 |

| HSAEC1-KT (Non-Cancerous) | >100 |

The structural features of the compound contribute to its selective toxicity towards cancer cells while sparing non-cancerous cells, which is crucial for developing effective cancer therapies.

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. It was tested against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The results indicate that the compound can inhibit bacterial growth effectively.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

Case Studies

- Study on Anticancer Properties : A study involving the evaluation of various derivatives of pyrimidine compounds found that those with free amino groups exhibited higher anticancer activity compared to others. This suggests that modifications to the amino group can enhance efficacy against cancer cells while minimizing cytotoxicity to normal cells .

- Antimicrobial Efficacy Assessment : Another research focused on the antimicrobial activity of similar compounds demonstrated that modifications in the pyrimidine structure could lead to significant improvements in inhibition against resistant strains of bacteria.

Q & A

Q. What are the standard synthetic routes for preparing 5-Bromo-2-(methylamino)pyrimidine-4-carboxylic acid, and how can intermediates be purified?

Methodological Answer:

- Synthesis Pathways :

- Bromination : Introduce bromine at the 5-position of pyrimidine rings using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 60°C) .

- Amination : Methylamine can be introduced via nucleophilic substitution at the 2-position using Pd-catalyzed coupling or direct alkylation .

- Carboxylic Acid Formation : Oxidize a methyl or hydroxymethyl group at the 4-position using KMnO₄ or RuO₄ under acidic conditions .

- Purification :

Q. What analytical techniques are critical for characterizing this compound and confirming its structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical m/z).

- Infrared Spectroscopy (IR) : Detect functional groups (carboxylic acid C=O stretch ~1700 cm⁻¹, N-H bend ~1600 cm⁻¹) .

- Elemental Analysis : Validate purity (>96% by HPLC, as in related bromopyrimidines) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for functionalizing the pyrimidine core?

Methodological Answer:

Q. How should researchers resolve contradictions between experimental spectral data and expected structures?

Methodological Answer:

- Stepwise Troubleshooting :

- Verify Synthetic Conditions : Confirm reagent stoichiometry and reaction time (e.g., over-bromination may lead to di-substituted byproducts) .

- Cross-Validate Techniques : Combine 2D NMR (e.g., HSQC, HMBC) with X-ray crystallography if crystals are obtainable .

- Reference Analogous Compounds : Compare with spectral data for structurally similar molecules (e.g., 5-Bromo-4-methylpyridine-2-carboxylic acid, Similarity: 0.92 ).

Q. What strategies enhance the stability of this compound during storage and handling?

Methodological Answer:

- Storage :

- Handling :

Q. How can high-throughput screening (HTS) accelerate the development of derivatives for biological activity studies?

Methodological Answer:

- Workflow Design :

- Library Synthesis : Use automated liquid handlers to prepare derivatives (e.g., varying substituents at the 2- and 4-positions) .

- Activity Assays : Screen against target enzymes (e.g., kinases) via fluorescence polarization or SPR .

- Data Integration : Apply machine learning to correlate structural features (e.g., LogP, H-bond donors) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.